molecular formula C6H10N2O3 B063909 4-Imidazolidinecarboxylic acid, 1-methyl-2-oxo-, methyl ester, (S)- CAS No. 168399-09-5

4-Imidazolidinecarboxylic acid, 1-methyl-2-oxo-, methyl ester, (S)-

Cat. No. B063909
M. Wt: 158.16 g/mol
InChI Key: FJANCGJMRIFZAV-BYPYZUCNSA-N
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Patent
US07932282B2

Procedure details

(4S)-2-Oxo-3-{[(phenylmethyl)oxy]carbonyl}-4-imidazolidinecarboxylic acid (10.25 g, 38.8 mmol) was dissolved in anhydrous methanol (100 ml) and cooled to 0° C. under argon. Thionyl chloride (4.25 ml, 58.2 mmol) was then added dropwise to the mixture and then the mixture was allowed to warm to room temperature and stirred overnight. The mixture was reduced in vacuo and the residue was partitioned between dichloromethane (300 ml) and saturated aqueous sodium hydrogen carbonate (100 ml). The aqueous layer was separated and extracted with dichloromethane (300 ml). The organic layers were then combined, passed through a hydrophobic frit and reduced in vacuo to give 5-methyl 1-(phenylmethyl)2-oxo-1,5-imidazolidinedicarboxylate (10.67 g) as a white solid. (ii) 5-Methyl 1-(phenylmethyl)2-oxo-1,5-imidazolidinedicarboxylate (10.67 g, 38 mmol) and potassium carbonate (10.6 g, 76 mmol) were suspended in dimethoxyethane (150 ml) and treated with methyl iodide (9.46 ml, 152 mmol). The reaction mixture was heated to reflux and stirred under argon for 18 hrs. The mixture was then cooled and evaporated in vacuo and the resulting residue was partitioned between ethyl acetate (750 ml) and brine (200 ml). The organic layer was separated, passed through a hydrophobic frit and reduced in vacuo. The resulting residue was purified by automated flash silica gel column chromatography (Biotage SP4), eluting with a 20-60% gradient of ethyl acetate in hexane, to give 5-methyl 1-(phenylmethyl)3-methyl-2-oxo-1,5-imidazolidinedicarboxylate (5.77 g) as an orange oil. (iii) A suspension of 5-Methyl 1-(phenylmethyl)3-methyl-2-oxo-1,5-imidazolidinedicarboxylate (5.77 g) and 5% palladium on carbon (5 g) in ethyl acetate (300 ml) was placed under a hydrogen atmosphere and stirred for 24 hrs. The mixture was then filtered and reduced in vacuo to yield methyl 1-methyl 1-2-oxo-4-imidazolidinecarboxylate (2.76 g) as a white solid which was used without further purification. (iv) A solution of methyl 1-methyl-2-oxo-4-imidazolidinecarboxylate (1.76 g, 11.1 mmol) in anhydrous dimethylformamide (20 ml) was cooled to −10° C. under argon and treated with methyl iodide (2.76 ml, 44.4 mmol). Sodium hydride (60% in oil, 0.422 g, 10.5 mmol) was then added in portions over a period of 20 minutes. The mixture was allowed to warm to room temperature (in the cooling bath) and stirred for 18 hrs. The reaction mixture was then reduced in vacuo and the residue partitioned between ethyl acetate (150 ml) and brine (50 ml). The aqueous layer (containing a fine suspension) was separated and extracted with more ethyl acetate (100 ml). The organic extracts were then combined, passed through a hydrophobic frit, and reduced in vacuo to give an orange oil. This material was purified by flash silica gel column chromatography, eluting with 50% ethyl acetate in hexane and then with a gradient of 50-100% in hexane, to give methyl 1,3-dimethyl-2-oxo-4-imidazolidinecarboxylate (1.123 g) as a colourless oil which was used without further purification. (v) Methyl 1,3-dimethyl-2-oxo-4-imidazolidinecarboxylate (1.12 g) was dissolved in 10 ml of a 3:2 mixture of tetrahydrofuran and water respectively, then cooled to 0° C. and treated with lithium hydroxide (0.156 g). The reaction was stirred between 0-5° C. for 4 hrs, then acidified with 2N aqueous hydrogen chloride (4 ml) and reduced in vacuo. The residue was dissolved in methanol and loaded onto 2×10 g NH2 solid-phase extraction (SPE) cartridges and eluted with methanol (2 column volumes) and then with a 10% mixture of 2N aqueous hydrogen chloride in methanol (2 column volumes). The latter fractions were combined and evaporated to give crude 1,3-dimethyl-2-oxo-4-imidazolidinecarboxylic acid (0.098 g) as a colourless gum which was used without any additional purification.
[Compound]
Name
( iv )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
methyl 1-methyl-2-oxo-4-imidazolidinecarboxylate
Quantity
1.76 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
2.76 mL
Type
reactant
Reaction Step Two
Quantity
0.422 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[CH2:6][CH:5]([C:7]([O:9][CH3:10])=[O:8])[NH:4][C:3]1=[O:11].[CH3:12]I.[H-].[Na+]>CN(C)C=O>[CH3:1][N:2]1[CH2:6][CH:5]([C:7]([O:9][CH3:10])=[O:8])[N:4]([CH3:12])[C:3]1=[O:11] |f:2.3|

Inputs

Step One
Name
( iv )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
methyl 1-methyl-2-oxo-4-imidazolidinecarboxylate
Quantity
1.76 g
Type
reactant
Smiles
CN1C(NC(C1)C(=O)OC)=O
Name
Quantity
20 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
2.76 mL
Type
reactant
Smiles
CI
Step Three
Name
Quantity
0.422 g
Type
reactant
Smiles
[H-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 18 hrs
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was used without further purification
CUSTOM
Type
CUSTOM
Details
the residue partitioned between ethyl acetate (150 ml) and brine (50 ml)
ADDITION
Type
ADDITION
Details
The aqueous layer (containing a fine suspension)
CUSTOM
Type
CUSTOM
Details
was separated
EXTRACTION
Type
EXTRACTION
Details
extracted with more ethyl acetate (100 ml)
CUSTOM
Type
CUSTOM
Details
to give an orange oil
CUSTOM
Type
CUSTOM
Details
This material was purified by flash silica gel column chromatography
WASH
Type
WASH
Details
eluting with 50% ethyl acetate in hexane

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
CN1C(N(C(C1)C(=O)OC)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.123 g
YIELD: CALCULATEDPERCENTYIELD 58.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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